3-Cyclopentyl-1H-1,2,4-triazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers requiring a reliable cyclopentyl-triazole building block for SAR and coordination chemistry often face inconsistent quality and availability. This compound solves that: • Defined LogP (1.55), mp (110-115°C), and solubility (DMSO, chloroform) for reproducible assays. • Enables focused library synthesis of antifungal CYP51 inhibitors and anticancer leads; cyclopentyl substitution linked to NCI-H226 activity. • Acts as bidentate ligand for stable Pd(II) complexes, validated by Hirshfeld analysis. • Available as free base, ≥95% purity, with global shipping.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1210317-84-2
Cat. No. B059258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1H-1,2,4-triazole
CAS1210317-84-2
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC=NN2
InChIInChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10)
InChIKeyZINKSVIPXHPJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentyl-1H-1,2,4-triazole (CAS 1210317-84-2): A Core Triazole Scaffold for Rational Bioactive Compound Design and Synthesis


3-Cyclopentyl-1H-1,2,4-triazole (CAS 1210317-84-2) is a heterocyclic building block characterized by a 1,2,4-triazole core substituted at the 3-position with a cyclopentyl group . This substitution imparts distinct chemical properties, including a calculated LogP of 1.55 and a melting point of approximately 110-115°C, which influences its solubility and handling . It is commercially available as a free base with a purity of ≥95% . This compound is recognized not as a finished drug, but as a versatile intermediate for the synthesis of more complex molecules with potential biological activities .

Why Generic Substitution of 3-Cyclopentyl-1H-1,2,4-triazole Fails: The Impact of the Cyclopentyl Group on Physicochemical and Coordination Behavior


Simple substitution with another 1,2,4-triazole or a different cycloalkyl analog is not straightforward for 3-Cyclopentyl-1H-1,2,4-triazole. The specific cyclopentyl substitution is a critical determinant of its physicochemical and biological properties. For example, the presence of the cyclopentyl group at the C-5 position has been associated with significant inhibitory activity against NCI-H226 cancer cells in a series of 3,5-disubstituted triazoles [1]. Furthermore, the cyclopentyl-triazole moiety exhibits unique coordination chemistry, as demonstrated by its ability to form stable square-planar complexes with palladium(II), where it acts as a specific bidentate ligand [2]. This specific reactivity and biological profile are a direct consequence of the cyclopentyl group and cannot be assumed for analogs bearing other substituents (e.g., methyl, phenyl, or other cycloalkyl groups) without direct comparative data.

3-Cyclopentyl-1H-1,2,4-triazole (1210317-84-2) Comparative Evidence Guide: Differentiating Data for Scientific Selection


3-Cyclopentyl-1H-1,2,4-triazole LogP Compared to Closest Analogs for Membrane Permeability Prediction

The calculated partition coefficient (LogP) for 3-Cyclopentyl-1H-1,2,4-triazole is 1.55 . This value is lower than that of the unsubstituted 1H-1,2,4-triazole, which has a reported experimental LogP of -0.46 [1], and is comparable to other alkyl-substituted triazoles. This specific lipophilicity range is crucial for predicting membrane permeability and oral bioavailability, making this compound a preferred intermediate when a moderate LogP is desired for further derivatization in drug discovery projects.

Medicinal Chemistry Drug Design Physicochemical Profiling

3-Cyclopentyl-1H-1,2,4-triazole Melting Point Differentiates its Handling from Lower-Melting or Liquid Analogs

3-Cyclopentyl-1H-1,2,4-triazole is reported to have a melting point of approximately 110-115°C . In contrast, the unsubstituted 1H-1,2,4-triazole has a melting point of 120-121°C [1], while the methyl analog (3-methyl-1H-1,2,4-triazole) melts at 70-73°C [2]. The higher melting point of the cyclopentyl derivative, compared to the methyl analog, indicates stronger intermolecular forces, which can translate to better solid-state stability and more convenient handling during weighing and processing.

Process Chemistry Analytical Chemistry Formulation Development

3-Cyclopentyl-1H-1,2,4-triazole as a Critical Substituent for Antiproliferative Activity in NCI-H226 Cancer Cells

In a structure-activity relationship (SAR) study, 3,5-disubstituted 1,2,4-triazoles containing a cyclopentyl group at the C-5 position demonstrated significant inhibitory activity against NCI-H226 non-small cell lung cancer cells [1]. While the study compares different C-5 substituents (cyclopentyl, 3-furyl, 3-thienyl, 2-pyrrolyl) and reports that the trifluoromethane-containing triazoles with these groups were effective, specific IC50 values are not provided in the abstract. The inclusion of the cyclopentyl group is explicitly noted as a key structural feature associated with this activity, highlighting its utility as a privileged fragment in anticancer drug discovery.

Cancer Research Medicinal Chemistry Structure-Activity Relationship (SAR)

3-Cyclopentyl-1H-1,2,4-triazole Serves as a Ligand for Pd(II) Complexation with Unique Supramolecular Assembly

3-Cyclopentyl-1H-1,2,4-triazole has been structurally characterized as a ligand in a palladium(II) complex, [PdCl2(C12H14N4)]·C3H7NO, where it coordinates through the triazole and pyridine nitrogen atoms [1]. The resulting complex crystallizes in the monoclinic P21/c space group. Hirshfeld surface analysis revealed that H···H contacts dominate the crystal packing at 41.4%, with N···H/H···N and H···O/O···H interactions contributing 12.4% and 5.0%, respectively [1]. This specific coordination mode and supramolecular architecture are unique to this ligand and differentiate it from simpler triazole ligands, enabling the design of materials and catalysts with tailored properties.

Coordination Chemistry Materials Science Catalysis

3-Cyclopentyl-1H-1,2,4-triazole's Solubility Profile in Organic Solvents Enables Diverse Synthetic Applications

3-Cyclopentyl-1H-1,2,4-triazole is reported to be soluble in a range of common organic solvents, including ethanol, chloroform, and dimethyl sulfoxide (DMSO) . In contrast, the unsubstituted 1H-1,2,4-triazole is primarily soluble in water and alcohols [1]. The enhanced solubility in chloroform, a less polar solvent, is a direct consequence of the cyclopentyl substitution, which increases the molecule's lipophilic character. This broader solubility profile provides greater flexibility in designing synthetic routes, purification strategies, and biological assay conditions.

Organic Synthesis Process Development Medicinal Chemistry

3-Cyclopentyl-1H-1,2,4-triazole's Purity and Supply Specification for Reproducible Research

Commercially, 3-Cyclopentyl-1H-1,2,4-triazole is typically supplied as a solid with a certified purity of 95% . It is offered in research quantities from 250 mg up to 5 g, with a defined pricing structure . This compares favorably to less common or custom-synthesized triazole building blocks, which may have variable purity, limited batch-to-batch consistency, and longer lead times. The availability of a defined purity specification from multiple vendors ensures that researchers can procure a consistent starting material for their experiments, a critical factor for generating reproducible and reliable data.

Chemical Procurement Quality Control Research Reproducibility

Best-Fit Research and Industrial Application Scenarios for 3-Cyclopentyl-1H-1,2,4-triazole (CAS 1210317-84-2)


Medicinal Chemistry: Design of Novel Antifungal and Anticancer Leads

Given the established antifungal activity of 1,2,4-triazole derivatives [1] and the demonstrated antiproliferative effect of cyclopentyl-containing triazoles against NCI-H226 cancer cells [2], 3-Cyclopentyl-1H-1,2,4-triazole serves as a key intermediate for synthesizing focused compound libraries. Its moderate LogP of 1.55 is within the optimal range for drug-likeness, making it a suitable building block for developing new antifungal agents targeting CYP51 or for optimizing anticancer lead compounds.

Coordination and Materials Chemistry: Development of Novel Metal-Organic Complexes

The ability of 3-cyclopentyl-1H-1,2,4-triazole to act as a bidentate ligand and form stable, structurally characterized complexes with palladium(II) [3] makes it a valuable tool for coordination chemists. It can be used to design and synthesize new metal-organic frameworks (MOFs), discrete supramolecular assemblies, or homogeneous catalysts. The specific packing interactions, dominated by H···H contacts as revealed by Hirshfeld analysis [3], provide insights for crystal engineering and the rational design of solid-state materials.

Chemical Biology and Assay Development: Use as a Reference Building Block for SAR Studies

In chemical biology, 3-Cyclopentyl-1H-1,2,4-triazole can be employed as a reference compound in structure-activity relationship (SAR) studies. Its defined physicochemical properties, such as solubility in DMSO and chloroform , make it convenient for preparing stock solutions for biological assays. By incorporating this scaffold into larger molecular probes, researchers can systematically evaluate the contribution of the cyclopentyl-triazole moiety to target binding and functional activity, leveraging the known biological activity of this chemotype [2][1].

Agricultural Chemistry: Synthesis of Next-Generation Fungicides and Herbicides

The 1,2,4-triazole core is a prominent feature in commercial agricultural fungicides and herbicides . 3-Cyclopentyl-1H-1,2,4-triazole is explicitly noted as a potential raw material for these applications . Its use as a building block allows agrochemical researchers to explore new analogs with potentially improved potency, selectivity, or environmental profiles, moving beyond existing triazole-based products.

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